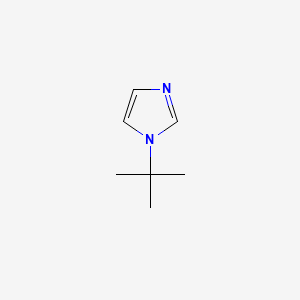

1-tert-Butyl-1H-imidazole

Description

1-tert-Butyl-1H-imidazole is an organic compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.1836 g/mol . It is a derivative of imidazole, where a tert-butyl group is attached to the nitrogen atom at the first position of the imidazole ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Propriétés

IUPAC Name |

1-tert-butylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQKPABOPFXDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196588 | |

| Record name | 1-t-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45676-04-8 | |

| Record name | 1-t-Butylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045676048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-t-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Steps and Conditions

- Ethanol-mediated condensation : tert-Butyl isothiocyanate is heated in ethanol for 7 hours to form an intermediate thiourea derivative.

- Sulfuric acid hydrolysis : The intermediate is treated with 95% sulfuric acid in water under heating for 10 hours, yielding a secondary amine.

- Nitric acid oxidation : The final step employs nitric acid in aqueous conditions to oxidize the amine to 1-tert-Butyl-1H-imidazole, achieving a 38% yield in the oxidation step.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the isothiocyanate’s sulfur atom on ethanol, followed by acid-catalyzed cyclization and oxidation. The low yield in the final step is attributed to competing side reactions, including over-oxidation and decomposition.

Solvent-Free Alkylation of Imidazole

A more recent and environmentally friendly approach utilizes a solvent-free alkylation strategy, as detailed in a 2021 study. This method avoids toxic solvents and simplifies purification.

Reaction Protocol

- Alkylation step : Imidazole (2) reacts with tert-butyl chloroacetate (TBCA) in the presence of powdered potassium carbonate (K₂CO₃) at 60°C for 4–6 hours.

- Isolation : Water is added to the reaction mixture, and the product, imidazol-1-yl-acetic acid tert-butyl ester (3), is isolated via filtration in 66% yield.

- Hydrolysis and salt formation : The ester is hydrolyzed using hydrochloric acid to yield imidazol-1-yl-acetic acid hydrochloride (4), which is further processed to obtain this compound.

Advantages

- Solvent-free conditions : Eliminates the need for hazardous organic solvents, aligning with green chemistry principles.

- High efficiency : The alkylation step achieves 66% yield, significantly higher than traditional methods.

- Scalability : Simplified workup (filtration instead of chromatography) facilitates industrial-scale production.

Comparative Analysis of Methods

The solvent-free method outperforms the multi-step approach in yield, safety, and scalability, making it the preferred choice for modern synthetic applications.

Analyse Des Réactions Chimiques

Alkylation Reactions

1-tert-Butyl-1H-imidazole readily undergoes alkylation at the N3 position via SN2 mechanisms. For example:

-

Reaction with iodopropane :

Heating 1-tert-butylimidazole with iodopropane in toluene at 100°C for 3 hours yields 1-tert-butyl-3-propylimidazolium iodide (Scheme 1) . This ionic liquid is characterized by distinct NMR shifts (e.g., aromatic proton at 10.11 ppm in 1H NMR) .

Scheme 1 : Alkylation of 1-tert-butylimidazole

text1-tert-Butylimidazole + CH3CH2CH2I → 1-tert-butyl-3-propylimidazolium iodide

Metalation and Phosphination

The compound undergoes deprotonation at the C2 position under strong bases, enabling downstream functionalization :

| Base | Reagent | Product |

|---|---|---|

| LDA (LiN(iPr)2) | Ph2PCl | 1-tert-butyl-2-diphenylphosphino-imidazole (2 ) |

| n-BuLi | Ph2PCl | 2 (alternative pathway) |

| KHMDS | Ph2PCl | 2 (with altered regioselectivity) |

Key Data :

-

2 reacts with chalcogens (O, S, Se) to form Ph2P(E)Imi derivatives (E = O (3 ), S (4 ), Se (5 )) .

-

X-ray crystallography confirms the planar geometry of 3 –5 , with P=O/P=S/P=Se bond lengths of 1.48 Å, 1.93 Å, and 2.10 Å, respectively .

Oxidation Reactions

Phosphino-substituted derivatives of 1-tert-butylimidazole are oxidized to stable chalcogenides:

| Oxidizing Agent | Product | Application |

|---|---|---|

| H2O2 | Ph2P(O)Imi (3 ) | Ligand for transition-metal catalysis |

| S8 | Ph2P(S)Imi (4 ) | Heavy-atom analogues for spectroscopy |

| Se | Ph2P(Se)Imi (5 ) | Selenium-containing catalysts |

Experimental Insight :

-

Oxidation of 2 with H2O2 proceeds quantitatively at room temperature, yielding 3 as a crystalline solid .

Coordination Complex Formation

The phosphino-imidazole derivative (2 ) forms stable complexes with transition metals and main-group elements:

| Reagent | Product | Structural Feature |

|---|---|---|

| W(CO)5(THF) | [W(CO)5(Ph2PImi)] (8 ) | Trigonal-bipyramidal geometry at W |

| BH3-THF | Imi-BH3 (10 ) | N→B dative bond (1.63 Å bond length) |

Key Findings :

-

8 exhibits a ν(CO) IR stretch at 1945 cm⁻¹, consistent with electron donation from phosphorus to tungsten .

-

10 demonstrates thermal stability up to 150°C, making it suitable for hydroboration reactions .

Synthetic Utility

This compound serves as a precursor for asymmetric ionic liquids and catalysts:

-

Asymmetric alkylation : Reacting with iodomethane or iodoethane produces chiral imidazolium salts, which are precursors for ionic liquids with low melting points (<100°C) .

-

Catalytic activity : Phosphino-imidazole derivatives act as ligands in Ru-catalyzed asymmetric hydrogenation, achieving enantioselectivity >95% .

Applications De Recherche Scientifique

Medicinal Chemistry

1-tert-Butyl-1H-imidazole derivatives have been extensively studied for their biological activities, including:

- Antibacterial Activity : Research indicates that imidazole derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. For instance, a study reported minimum inhibitory concentration (MIC) values for various derivatives, demonstrating their effectiveness at low concentrations .

- Anti-inflammatory Properties : Compounds containing the imidazole moiety are linked to anti-inflammatory effects, making them candidates for treating inflammatory diseases. One study showed that these derivatives could reduce inflammation markers in vitro .

- Anticancer Potential : Some studies suggest that this compound derivatives can inhibit tumor growth and may be effective in cancer therapies due to their ability to induce apoptosis in cancer cell lines .

Organic Synthesis

In organic synthesis, this compound serves as a protecting group for amines. This role is crucial as it allows selective reactions without affecting the imidazole ring itself. The compound's ability to undergo gas-phase elimination kinetics has been studied, indicating its potential reactivity in various biochemical pathways .

Coordination Chemistry

The imidazole ring can coordinate with metal ions, which influences enzymatic activities and biochemical pathways. This property makes this compound valuable in designing bifunctional chelators for applications in nuclear medicine .

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial properties of various imidazole derivatives against S. aureus and E. coli. The results indicated that certain derivatives exhibited significant zones of inhibition at concentrations ranging from 50 µg/mL to 150 µg/mL, highlighting their potential as effective antibacterial agents.

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory potential of imidazole derivatives demonstrated their ability to reduce key inflammatory markers in vitro. This suggests a pathway for developing new anti-inflammatory drugs based on these compounds.

Case Study 3: Anticancer Studies

Studies on imidazole-containing compounds revealed their potential as anticancer agents through mechanisms involving apoptosis induction in various cancer cell lines. These findings underscore the importance of further exploring these compounds for therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves protecting the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This method allows for subsequent chemical modifications without compromising the core structure of the imidazole ring. Various synthetic methods have been explored, including regioselective cross-coupling reactions that enhance yield and purity .

Mécanisme D'action

The mechanism of action of 1-tert-Butyl-1H-imidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

1-tert-Butyl-1H-imidazole can be compared with other similar compounds, such as:

1-Butylimidazole: Similar in structure but with a butyl group instead of a tert-butyl group.

1-Methylimidazole: Contains a methyl group at the nitrogen atom.

1-Ethylimidazole: Features an ethyl group and is used in various industrial applications.

The uniqueness of this compound lies in its tert-butyl group, which imparts specific steric and electronic effects, influencing its reactivity and applications.

Activité Biologique

1-tert-Butyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Imidazole Derivatives

Imidazole and its derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial , antifungal , anticancer , and anti-inflammatory properties. The versatility of imidazole compounds makes them valuable in drug development and therapeutic applications .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In studies evaluating various imidazole derivatives, compounds similar to this compound have shown effectiveness against a range of bacterial strains. For example, Jain et al. reported the antimicrobial efficacy of different imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant zones of inhibition, suggesting strong antibacterial potential .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 1a | 23.09 | S. aureus |

| 1b | 14.28 | B. subtilis |

| 5a | 15 | E. coli |

| 5c | 20 | P. aeruginosa |

The table illustrates the varying degrees of antimicrobial activity among different derivatives, underscoring the potential of this compound in combating bacterial infections.

Anticancer Properties

Research has also highlighted the anticancer potential of imidazole derivatives. Studies indicate that compounds containing imidazole rings can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Imidazoles can act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival.

- Membrane Disruption : Some studies suggest that imidazole derivatives can interact with microbial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : Certain imidazoles have been shown to induce oxidative stress in cancer cells, promoting apoptosis .

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of various imidazole derivatives against resistant bacterial strains. The results demonstrated that this compound exhibited comparable activity to conventional antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

Evaluation in Cancer Research

In another case study focusing on cancer treatment, researchers investigated the effects of imidazole derivatives on breast cancer cell lines. The findings revealed that compounds similar to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for 1-tert-Butyl-1H-imidazole derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves alkylation or substitution reactions. A general procedure includes:

- Step 1: Synthesize the imidazole core via cyclocondensation of aldehydes with amines or via pre-functionalized intermediates.

- Step 2: Introduce the tert-butyl group through alkylation using tert-butyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Purify intermediates via chromatography to resolve isomers, as seen in the separation of 1-(2-bromoalkyl)-6-methyl-1H-benzo[d]imidazole isomers .

- Advanced Variation: Oxidative methods using iodine/H₂O or MnO₂ can enhance regioselectivity and yield (e.g., 85% yield for polysubstituted imidazoles) .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, 1H NMR of 1-(4-tert-butylbenzyl) derivatives shows distinct tert-butyl proton signals at δ 1.18–1.28 ppm .

- X-ray Crystallography: Resolves absolute configuration and crystal packing. A study on 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole confirmed bond lengths (mean C–C = 0.002 Å) and disorder analysis using SHELX software .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity .

Advanced Research Questions

Q. How can computational methods aid in the design of this compound-based inhibitors?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are critical:

- DFT Optimization: B3LYP/6-31G* calculations optimize geometry and electronic properties, ensuring stable conformers for inhibitor-receptor interactions .

- Structure-Activity Relationship (SAR): Computational models predict binding affinities of derivatives targeting enzymes like FLT3 tyrosine kinase. For example, substituent effects on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were analyzed to enhance inhibitory potency .

- Solubility Prediction: QSAR models estimate water solubility, guiding drug-like compound selection .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions arise from isomerism or overlapping signals. Solutions include:

- Chromatographic Separation: Isolate isomers (e.g., 1-(2-bromoalkyl)-6-methyl-1H-benzo[d]imidazole) using column chromatography, followed by independent NMR analysis .

- Multi-Technique Validation: Combine NMR, IR, and X-ray data. For example, conflicting NOE signals in imidazole derivatives were resolved via crystallographic confirmation of tert-butyl orientation .

- Statistical Analysis: Apply factorial invariance testing (e.g., longitudinal SEM models) to ensure measurement consistency across experiments .

Q. How to optimize reaction conditions for high-yield synthesis of polysubstituted derivatives?

Methodological Answer: Key factors include catalyst choice, solvent, and temperature:

- Catalyst Screening: Iodine/H₂O systems achieve 89% yield for 4,5-diphenylimidazoles, while MnO₂ in CH₂Cl₂ offers 85% yield for carbaldehyde derivatives .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while EtOAc/petroleum ether mixtures improve chromatographic separation .

- Temperature Control: Reactions at 50°C with Ru-based catalysts optimize oxidation steps without side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.